4,4,4-trideuteriobutanoic acid

描述

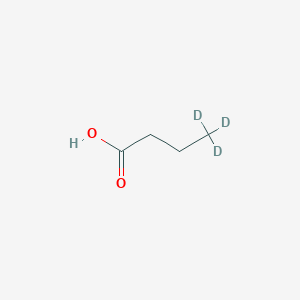

4,4,4-Trideuteriobutanoic acid (C₄H₅D₃O₂) is a deuterated derivative of butanoic acid, where three hydrogen atoms on the terminal methyl group (C-4) are replaced with deuterium (²H or D). This isotopic substitution preserves the compound’s chemical reactivity but alters its physical properties, such as vibrational frequencies and mass, making it valuable in mass spectrometry (MS), nuclear magnetic resonance (NMR) studies, and metabolic tracing .

属性

IUPAC Name |

4,4,4-trideuteriobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERIUCNNQQJTOY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480869 | |

| Record name | Butyric acid-4,4,4-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

91.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36789-14-7 | |

| Record name | Butyric acid-4,4,4-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 36789-14-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

4,4,4-trideuteriobutanoic acid can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas (D2) in the presence of a catalyst. Another method includes the use of deuterated reagents such as deuterated lithium aluminum hydride (LiAlD4) to reduce butyric acid derivatives .

Industrial Production Methods

Industrial production of butyric acid-4,4,4-d3 typically involves the fermentation of biomass using microorganisms such as Clostridium tyrobutyricum. The fermentation process can be optimized by using deuterated water (D2O) in the culture medium, which results in the incorporation of deuterium into the butyric acid produced .

化学反应分析

Types of Reactions

4,4,4-trideuteriobutanoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic group can be oxidized to form butyric anhydride or butyryl chloride.

Reduction: The carboxylic group can be reduced to butanol using reducing agents such as lithium aluminum hydride.

Substitution: The hydrogen atoms in the carboxylic group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7) and sulfuric acid (H2SO4) are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Substitution: Thionyl chloride (SOCl2) is often used to convert the carboxylic group to an acyl chloride.

Major Products Formed

Oxidation: Butyric anhydride, butyryl chloride.

Reduction: Butanol.

Substitution: Butyryl chloride.

科学研究应用

4,4,4-trideuteriobutanoic acid is widely used in scientific research due to its isotopic labeling properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies and to investigate metabolic pathways.

Biology: Employed in studies of fatty acid metabolism and microbial fermentation processes.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.

作用机制

The mechanism of action of butyric acid-4,4,4-d3 involves its role as a histone deacetylase inhibitor. By inhibiting histone deacetylase, it promotes the acetylation of histone proteins, leading to a more relaxed chromatin structure and increased gene expression. This epigenetic regulation can influence various cellular processes, including cell differentiation, apoptosis, and inflammation .

相似化合物的比较

Comparison with Structurally Similar Compounds

Fluorinated Derivatives

4,4,4-Trifluorobutanoic Acid (C₄H₅F₃O₂)

- Structure : Three fluorine atoms replace hydrogens on C-3.

- Properties: Acidity: Enhanced acidity (pKa ~1.5–2.0) due to electron-withdrawing fluorine atoms, compared to butanoic acid (pKa ~4.8). Applications: Intermediate in pharmaceuticals (e.g., chiral synthons for antifungal agents) and agrochemicals .

- Safety : Fluorinated compounds may exhibit higher toxicity; proper ventilation and gloves are required.

4,4,4-Trifluoro-2,2-dimethylbutanoic Acid (C₆H₉F₃O₂)

Azido and Energetic Derivatives

4-Azidobutanoic Acid (C₄H₇N₃O₂)

Deuterated Analogs

Valproic Acid (4,4,4’,4’-D₄, 98%) (C₈H₁₄D₄O₂)

Comparative Data Table

Key Research Findings

- Isotopic Effects: Deuterated compounds like this compound exhibit negligible chemical reactivity differences but distinct spectral signatures, enabling precise tracking in metabolic pathways .

- Fluorinated vs. Deuterated : Fluorination drastically alters electronic properties (e.g., acidity), whereas deuteration primarily affects physical properties (e.g., boiling point, NMR shifts) .

- Safety Profiles: Azido derivatives require stringent safety protocols, while deuterated analogs align with standard laboratory practices for non-radioactive isotopes .

生物活性

4,4,4-Trideuteriobutanoic acid, also known as (2S)-2-amino-4,4,4-trideuteriobutanoic acid (CAS Number: 929202-07-3), is a deuterated derivative of aminobutyric acid. This compound has gained attention in biochemical research due to its unique isotopic labeling with deuterium, which enhances its utility in metabolic studies and pharmacokinetic investigations. The presence of deuterium allows for improved tracking of the compound's movement through biological systems, thus providing insights into metabolic pathways and enzyme kinetics.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₆D₃NO₂ |

| Molecular Weight | 106.14 g/mol |

| Density | 1.138 g/cm³ |

| Boiling Point | 215.17 °C at 760 mmHg |

| Flash Point | 83.93 °C |

The biological activity of this compound is primarily linked to its role in metabolic processes and its potential effects on neurotransmitter synthesis. The compound acts as a precursor in the synthesis of neurotransmitters and may influence various metabolic pathways associated with amino acids.

Enzymatic Interactions

Research indicates that deuterated compounds can exhibit altered interactions with enzymes compared to their non-deuterated counterparts. This is particularly relevant in studies involving amino acid metabolism where the isotopic labeling can affect enzyme kinetics and substrate interactions.

Pharmacological Applications

- Metabolic Tracing : The incorporation of deuterium allows researchers to trace the compound's metabolic pathways effectively.

- Pharmacokinetic Studies : It is utilized in studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of drugs.

Study on Metabolic Pathways

A study investigated the role of this compound in metabolic pathways related to amino acids. The research focused on how the isotopic labeling could provide insights into enzyme activity and substrate interactions. The findings suggested that deuteration could enhance the stability of the compound during metabolic processes, allowing for more accurate tracking in experimental setups.

Neurotransmitter Synthesis

Another significant study explored the impact of this compound on neurotransmitter synthesis. The results indicated that this compound could facilitate the production of key neurotransmitters involved in various neurological functions. This activity underscores its potential therapeutic applications in neuropharmacology.

Summary of Findings

- Enhanced Stability : Deuterated compounds like this compound exhibit increased stability under physiological conditions.

- Altered Enzyme Kinetics : The presence of deuterium can lead to changes in enzyme kinetics compared to non-deuterated forms.

- Potential Therapeutic Uses : Its role in neurotransmitter synthesis suggests possible applications in treating neurological disorders.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Investigating its effects on specific enzymes and metabolic pathways will enhance our understanding of its potential therapeutic applications.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 4,4,4-trideuteriobutanoic acid, and how do their yields and isotopic purity compare?

- Methodological Answer : Two main routes are documented:

- Route 1 : Oxidation of deuterated 1-butanol (n-butanol-D3) using catalytic chromium trioxide (CrO3) in acidic conditions. This method ensures high isotopic purity (>98% deuterium at the terminal methyl group) but requires careful control of reaction time and temperature to avoid side products .

- Route 2 : Alkylation of 2,2,2-trideuteroethyl bromide with acetic acid under basic conditions. This route offers faster kinetics but may introduce isotopic scrambling if reaction conditions (e.g., pH or temperature) are not tightly regulated .

- Key Considerations : Mass spectrometry (MS) and nuclear magnetic resonance (NMR, e.g., -NMR) are critical for validating isotopic purity.

Q. How does deuterium substitution at the terminal methyl group affect the physicochemical properties of butanoic acid?

- Methodological Answer :

- Boiling Point : Deuteration increases molecular mass, slightly elevating boiling points compared to the non-deuterated analog. For example, this compound may exhibit a ~1–2°C increase in boiling point under standard pressure .

- Acidity (pKa) : The electron-withdrawing inductive effect of deuterium marginally lowers the pKa (increased acidity), though this effect is subtle and requires precise potentiometric titration for quantification .

- Experimental Validation : Use isotopically labeled internal standards in HPLC or capillary electrophoresis to compare ionization efficiency and retention times.

Advanced Research Questions

Q. What experimental strategies can mitigate isotopic dilution or scrambling during metabolic studies involving this compound?

- Methodological Answer :

- Tracer Design : Use pulse-chase labeling combined with LC-MS/MS to monitor deuterium retention in downstream metabolites.

- Quenching Techniques : Rapid freezing of biological samples (e.g., liquid nitrogen) minimizes enzymatic activity that could redistribute deuterium labels .

- Control Experiments : Compare results with non-deuterated butanoic acid to distinguish isotopic effects from experimental artifacts.

Q. How can conflicting NMR and IR spectral data for deuterated butanoic acid derivatives be resolved?

- Methodological Answer :

- NMR Challenges : -NMR signals for residual protiated impurities may overlap with -NMR peaks. Use high-field NMR (≥500 MHz) and deuterium decoupling to enhance resolution .

- IR Spectral Overlap : Deuteration shifts C-D stretching vibrations to ~2100–2200 cm, distinct from C-H (~2800–3000 cm). However, trace moisture or CO interference in IR cells can obscure results. Dry samples rigorously and use background subtraction protocols .

Q. What are the limitations of using this compound in kinetic isotope effect (KIE) studies of enzyme-catalyzed reactions?

- Methodological Answer :

- Substrate Specificity : Enzymes like butyryl-CoA synthetase may exhibit altered binding affinity due to deuterium’s steric effects. Perform competitive inhibition assays with non-deuterated substrates to quantify KIE .

- Solvent Isotope Effects : Conduct reactions in deuterated buffers (e.g., DO) to isolate primary (bond-breaking) vs. secondary (solvent/environmental) isotope effects.

- Data Interpretation : Use computational modeling (e.g., density functional theory) to correlate experimental KIE values with transition-state structures.

Q. How can researchers optimize reaction conditions to maximize deuterium retention during large-scale synthesis?

- Methodological Answer :

- Catalyst Selection : Avoid acidic catalysts (e.g., HSO) that promote H/D exchange. Opt for neutral or weakly basic catalysts (e.g., Amberlyst A21 resin) .

- Temperature Control : Lower reaction temperatures (e.g., 40–60°C) reduce thermal scrambling.

- Purification : Use fractional distillation under reduced pressure to isolate the deuterated product from protiated byproducts .

Data Contradiction Analysis

Q. How to address discrepancies in reported isotopic purity between synthesis batches?

- Methodological Answer :

- Source Verification : Trace deuterium content in starting materials (e.g., n-butanol-D3) using gas chromatography-pyrolysis-IRMS (GC-P-IRMS) .

- Batch Testing : Implement orthogonal methods (e.g., -NMR and high-resolution MS) to cross-validate isotopic enrichment.

- Process Variables : Document reaction parameters (e.g., stirring rate, reagent addition sequence) to identify deviations causing purity fluctuations.

Methodological Tables

Table 1 : Comparison of Synthetic Routes for this compound

| Route | Starting Material | Catalyst | Yield (%) | Isotopic Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| 1 | n-Butanol-D3 | CrO3/H | 65–75 | >98 | Over-oxidation to CO |

| 2 | 2,2,2-Trideuteroethyl bromide | KCO | 50–60 | 90–95 | Isotopic scrambling at β-position |

Table 2 : Analytical Techniques for Isotopic Validation

| Technique | Application | Sensitivity | Limitations |

|---|---|---|---|

| -NMR | Quantifying deuterium position | ~1% | Requires high sample purity |

| HR-MS | Detecting isotopic impurities | <0.1% | Costly instrumentation |

| FT-IR | C-D bond confirmation | Moderate | Overlap with solvent peaks |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。